molecular formula C24H18N2O4S2 B12138518 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12138518
M. Wt: 462.5 g/mol
InChI Key: RXAKGIJFIXLRAY-UHFFFAOYSA-N
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Description

The compound "(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione" (CAS: 514188-31-9) is a pyrrolidine-2,3-dione derivative with a complex heterocyclic architecture. Its molecular formula is C23H14Cl2N2O3S2, and it features:

  • A thiophen-2-yl group contributing π-electron density.
  • A 2-methoxyphenyl substituent enhancing lipophilicity.

This compound is cataloged in anti-infection and signaling pathway research, though specific pharmacological data remain undisclosed .

Properties

Molecular Formula

C24H18N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-hydroxy-2-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S2/c1-13-9-10-15-18(12-13)32-24(25-15)26-20(14-6-3-4-7-16(14)30-2)19(22(28)23(26)29)21(27)17-8-5-11-31-17/h3-12,20,28H,1-2H3

InChI Key

RXAKGIJFIXLRAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, thiophene-2-carbaldehyde, and 6-methyl-2-aminobenzothiazole.

    Step 1 Formation of Pyrrolidine-2,3-dione Core: The initial step involves the formation of the pyrrolidine-2,3-dione core through a cyclization reaction. This can be achieved by reacting 2-methoxybenzaldehyde with a suitable amine under acidic or basic conditions.

    Step 2 Introduction of Benzothiazole Moiety: The benzothiazole ring is introduced via a condensation reaction between the cyclized product and 6-methyl-2-aminobenzothiazole.

    Step 3 Formation of the Hydroxy(thiophen-2-yl)methylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • A pyrrolidine core that serves as the backbone.
  • A hydroxy group which may enhance solubility and biological activity.
  • A thiophene ring known for its electronic properties and biological interactions.
  • A benzothiazole moiety , which is associated with various pharmacological activities.

These structural elements suggest that the compound could engage in diverse biological interactions, leading to potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing benzothiazole and thiophene groups have been shown to possess significant antibacterial and antifungal activities. The unique combination of these groups in the target compound may enhance its efficacy against various pathogens.

Anticancer Potential

The structural complexity of this compound allows for predictions of anticancer activity through structure-activity relationship studies. Similar compounds have demonstrated effectiveness against cancer cell lines, suggesting that this specific compound may also exhibit cytotoxic effects against tumor cells.

Enzyme Inhibition

The presence of functional groups in this compound may allow it to act as an inhibitor for certain enzymes. For example, compounds with thiophene rings have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of structurally related compounds against common bacterial strains using agar diffusion methods. Results indicated that derivatives with similar functional groups exhibited varying degrees of inhibition, supporting the hypothesis that (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione could show potent antimicrobial activity.

Anticancer Screening

In vitro studies conducted on cancer cell lines using compounds with similar structures demonstrated significant cytotoxicity. The mechanism was attributed to apoptosis induction via mitochondrial pathways, indicating that the target compound might share similar mechanisms of action.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy(thiophen-2-yl)methylidene group may also play a role in binding to specific sites on proteins or other biomolecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dichlorophenyl Derivative

A close structural analogue replaces the 2-methoxyphenyl group with a 3,4-dichlorophenyl substituent (CAS: 514188-31-9 variant). Both compounds share identical molecular weights (501.40 g/mol) but differ in electronic properties due to chlorine’s electronegativity versus methoxy’s electron-donating effects.

Thiazolidinone-Based Compounds

Compounds like 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () share a thiazolidinone core. While the target compound’s pyrrolidine-2,3-dione ring differs, both classes utilize arylidene substituents for conjugation, which stabilize planar configurations and enhance intermolecular interactions .

Thiophene-Containing Heterocycles

Thiazolyl pyridines with thiophene moieties () highlight the role of thiophen-2-yl groups in modulating electronic environments. These compounds often exhibit improved solubility and bioavailability compared to purely aromatic systems .

Pharmacological Potential

  • Antimicrobial Activity: Thiazolidinones () and benzothiazole derivatives () are known for antimicrobial properties. The methoxyphenyl group may enhance membrane penetration .
  • Anti-Cancer Potential: Thiophene-containing compounds () often disrupt kinase signaling. The dichlorophenyl variant’s electrophilicity could promote pro-apoptotic effects, akin to ferroptosis-inducing agents () .

Crystallographic and Computational Insights

  • Crystallography : The SHELX suite () is widely used for refining such complex structures. The target compound’s crystal packing may resemble hydrogen-bonded networks observed in triazole-thione derivatives () .
  • Molecular Docking : Thiophene and benzothiazole moieties likely engage in hydrophobic interactions with enzymatic active sites, as seen in thiazolyl pyridines () .

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives with potential biological activities. Its unique structural features, including a thiophene ring and a benzothiazole moiety, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H18N2O4S2C_{24}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of 462.5 g/mol. The structural complexity is illustrated in the following table:

Component Description
Pyrrolidine Core Central structure providing basic properties
Hydroxy Group Potential for hydrogen bonding and increased solubility
Thiophene Ring Contributes to electron delocalization and reactivity
Benzothiazole Moiety Enhances biological interactions and activity

Synthesis

The synthesis of this compound typically involves several steps starting from simpler organic precursors. The key steps include:

  • Formation of the Pyrrolidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Functional Groups : The hydroxy(thiophen-2-yl)methylidene group is introduced via condensation reactions under controlled conditions.
  • Final Modifications : Additional functional groups are added to enhance biological activity, often involving substitution reactions.

Anticancer Properties

Research indicates that compounds similar to (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit significant anticancer activity. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds containing thiophene and benzothiazole moieties have demonstrated moderate to significant antibacterial and antifungal activities . The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

The proposed mechanisms of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to cellular receptors influencing signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Study : A study evaluated the anticancer effects of a similar benzothiazole derivative on pancreatic cancer cells, demonstrating significant cytostatic effects .
  • Antimicrobial Screening : Another research assessed the antimicrobial efficacy against various pathogens, revealing promising results with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

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